

Binapacryl: A Technical Review of its Regulatory Demise

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory history and the scientific rationale behind the global ban of **Binapacryl**, a dinitrophenol fungicide and miticide. The document details the toxicological and ecotoxicological data that led to its classification as a hazardous substance, culminating in its inclusion in the Rotterdam Convention on Prior Informed Consent (PIC).

Regulatory History: A Phased Global Ban

The regulation and eventual ban of **Binapacryl** occurred over several years as evidence of its adverse effects on human health and the environment mounted. Multiple countries and international bodies took action, leading to a significant reduction and ultimate cessation of its use in agriculture.

The European Union (EU) played a pivotal role in the regulatory actions against **Binapacryl**. The placing on the market and use of all plant protection products containing **Binapacryl** as an active ingredient were prohibited.[1][2] This decision was based on its likely harmful effects on human and animal health, its close chemical relationship to the already banned and highly toxic substance dinoseb, and evidence of mutagenic effects in animal testing.[1][2] The EU classified **Binapacryl** as a category 2 reproductive toxin, indicating it probably causes developmental damage to humans.[1][2]

Foundational & Exploratory

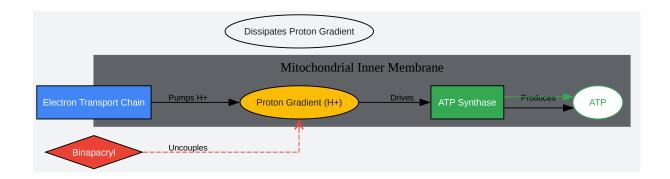
Check Availability & Pricing

Following the EU's lead, numerous other countries implemented bans or severe restrictions. By 1999, control actions had been reported by 10 countries and the European Union.[1][2] Countries that banned all uses of **Binapacryl** as a pesticide include Angola, Cyprus, India, Kuwait, Pakistan, Slovenia, and Thailand.[1][2] Other nations, such as Australia, Austria, and New Zealand, saw the substance withdrawn by the manufacturer.[1][2]

The international trade of **Binapacryl** is now regulated under the Rotterdam Convention, which requires exporting countries to obtain prior informed consent from importing countries before shipping the chemical.[3] This inclusion in the PIC procedure signifies the global consensus on the dangers associated with this pesticide.

Regulatory Action Timeline:

Jurisdiction/Country	Action Taken	Effective Date	Stated Reasons for Action
European Union	Ban on all uses	1991	Harmful to human and animal health, mutagenic effects, reproductive toxicity (Category 2).[1][2][4]
Angola	Banned for use in agriculture	1990	Toxicological reasons.
Canada	Banned for all use as a pesticide	1987	Risk of birth defects and male sterility.[1][2]
Australia	Voluntary withdrawal by manufacturer, registrations cancelled	-	Human health reasons (teratogenicity and possible carcinogen). [1]
Austria	Voluntarily withdrawn by manufacturer, all uses banned	January 1, 1993	High acute human toxicity.[2]
Cyprus	Banned for use as a pesticide	-	Safe alternatives are available.[1]
India	Refused registration	-	Moderately irritant to eyes and safer substitutes are available.[1]
Kuwait	Prohibited	-	Not specified.[1]
New Zealand	Withdrawn by industry	-	Inadequate toxicology data, invalidated IBT studies.[1]
Pakistan	Banned for use in agriculture	-	Effects of its toxic properties on human


		health and the environment.[1]
Slovenia	All use categories - have been banned	Possibly carcinogenic and teratogenic in test animals.[1]
Thailand	Banned for use in - agriculture	Toxic properties to human health and the environment.[1]

Scientific Rationale for the Ban

The decision to ban **Binapacryl** was underpinned by a substantial body of scientific evidence demonstrating its toxicity to humans and non-target organisms.

Mode of Action

Binapacryl is a dinitrophenol compound that acts by uncoupling or inhibiting oxidative phosphorylation.[1][5] This process disrupts the formation of adenosine triphosphate (ATP), the primary energy currency of the cell.[1] The interference with cellular respiration leads to a cascade of toxic effects.

Click to download full resolution via product page

Binapacryl's Mechanism of Action.

Human Health Toxicity

Concerns about human health were the primary driver for the global ban on **Binapacryl**.[1][2] The compound is classified as highly toxic to mammals.[5]

- Acute Toxicity: Binapacryl exhibits high acute toxicity.[2] Symptoms of poisoning are characteristic of dinitrophenol compounds and include hyperthermia, tachycardia, dehydration, and in severe cases, cerebral edema, convulsions, and death.[1]
- Reproductive and Developmental Toxicity: Binapacryl has been classified as a Category 2 reproductive toxin by the European Community, indicating it is presumed to be a human reproductive toxicant.[1][2] Studies in test animals have shown it to be teratogenic (causing birth defects) and potentially causing male sterility.[1][2]
- Mutagenicity and Carcinogenicity: The chemical showed mutagenic effects in animal testing.
 [1][2] Furthermore, it has been cited as a possible carcinogen in test animals.[1]
- Metabolism to Dinoseb: A significant concern is that Binapacryl is readily metabolized to dinoseb, a related dinitrophenol compound with even higher toxicity.[3]

Summary of Toxicological Data for **Binapacryl**

Endpoint	Species	Value	Reference
Oral LD50	Various	58–200 mg/kg bw	(Gaines, 1969); (Spencer, E. Y., 1982) [1]
Oral LD50	Rat	421 mg/kg bw	(WHO)[1]
Dermal LD50	Rat	720 mg/kg bw	(World review of pest control, 1970)[1]
Dermal LD50	Rabbit	750 mg/kg bw	(Spencer, E. Y. 1982) [1]
Reproductive Toxicity	-	Category 2 (EC)	[1][2]
Carcinogenicity	Animal studies	Possible carcinogen	[1]
Mutagenicity	Animal studies	Mutagenic effects	[1][2]

Ecotoxicological Effects

Binapacryl poses a significant threat to aquatic ecosystems due to its high toxicity to fish and aquatic invertebrates.[1][5]

- Toxicity to Aquatic Organisms: Binapacryl is highly toxic to fish, with reported LC50 values between 0.04 and 0.06 mg/L.[1] It is also toxic to aquatic invertebrates like Asellus brevicaudus.[1]
- Bioconcentration: With an estimated log octanol/water partition coefficient of 4.75,
 Binapacryl has a high potential for bioconcentration in fish and other aquatic organisms.[1]
 The calculated bioconcentration factor is approximately 2400.[1]
- Environmental Fate: **Binapacryl** is known to undergo slow hydrolysis, particularly in basic conditions, and can decompose under the influence of UV light.[1] In the atmosphere, it is estimated to have a relatively short half-life of around 4.63 hours due to photolysis.[1]

Summary of Ecotoxicological Data for **Binapacryl**

Endpoint	Organism	Value	Reference
LC50 (96 hr)	Fish	0.04 – 0.06 mg/L	[1]
LC50 (96 hr)	Asellus brevicaudus	29 μg/L	[1]
Bioconcentration Factor (BCF)	Aquatic organisms	~2400 (calculated)	[1]
Log Octanol/Water Partition Coefficient (Log Kow)	-	4.75 (estimated)	[1]

Key Experimental Methodologies

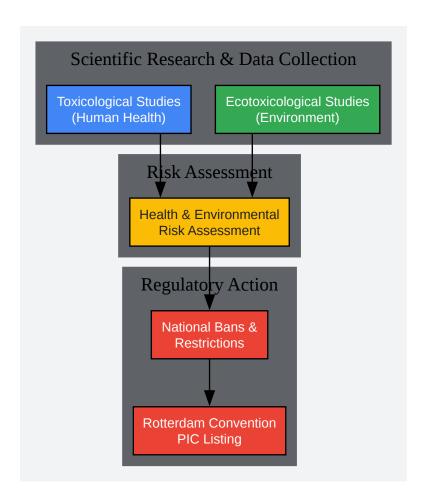
The regulatory decisions on **Binapacryl** were based on a range of toxicological and ecotoxicological studies. While the full detailed protocols of these historical studies are not readily available in the public domain, the types of experiments conducted are documented.

Acute Toxicity Studies

- Objective: To determine the single-dose toxicity of Binapacryl.
- Methodology: These studies typically involve the administration of a single dose of the test substance to laboratory animals (e.g., rats, rabbits) via oral or dermal routes. The lethal dose for 50% of the test population (LD50) is then calculated. Observations for signs of toxicity and mortality are recorded over a specified period.

Reproductive and Developmental Toxicity Studies

- Objective: To assess the potential of Binapacryl to interfere with reproduction and cause developmental defects.
- Methodology: These studies, often conducted in rodents, involve exposing parent animals to
 the substance before and during mating, and for females, throughout gestation and lactation.
 The effects on fertility, gestation, and offspring viability, growth, and development are
 evaluated. Teratogenicity studies specifically focus on the potential to cause birth defects by
 exposing pregnant animals during the period of organogenesis.



Mutagenicity Assays

- Objective: To determine if **Binapacryl** can cause genetic mutations.
- Methodology: A battery of in vitro and in vivo tests are typically employed. These can include bacterial reverse mutation assays (e.g., Ames test), in vitro cytogenetic assays in mammalian cells, and in vivo assays such as the micronucleus test in rodents.

Ecotoxicity Studies

- Objective: To evaluate the toxicity of Binapacryl to non-target organisms.
- Methodology: For aquatic toxicity, standardized tests are conducted on fish and aquatic invertebrates. For example, fish acute toxicity tests (96-hour LC50) expose fish to a range of concentrations of the chemical in water to determine the concentration that is lethal to 50% of the test population.

Click to download full resolution via product page

Regulatory Workflow for Binapacryl's Ban.

Conclusion

The case of **Binapacryl** serves as a clear example of the global regulatory process for hazardous pesticides. The convergence of scientific evidence on its severe human health and environmental toxicities prompted a series of national and regional bans, culminating in its inclusion in the Rotterdam Convention's PIC procedure. The data unequivocally demonstrate that **Binapacryl** poses an unacceptable risk, justifying its removal from agricultural use worldwide. For researchers and professionals in drug development and toxicology, the story of **Binapacryl** underscores the importance of comprehensive toxicological and ecotoxicological assessments in ensuring the safety of chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pic.int [pic.int]
- 2. pic.int [pic.int]
- 3. Binapacryl Wikipedia [en.wikipedia.org]
- 4. pan-europe.info [pan-europe.info]
- 5. Binapacryl (Ref: FMC 9044) [sitem.herts.ac.uk]
- To cite this document: BenchChem. [Binapacryl: A Technical Review of its Regulatory Demise]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667083#regulatory-history-and-reasons-for-binapacryl-ban]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com